![molecular formula C9H11N3O2 B1420431 Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate CAS No. 1133115-42-0](/img/structure/B1420431.png)
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate
Overview
Description
“Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate” is a synthetic organic molecule with the chemical formula C9H11N3O2 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate” has a molecular weight of 193.21 . It is a solid substance .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate and its derivatives have been explored for their potential in pharmacological applications. One study focused on synthesizing aminopyrimidine series of 5-HT1A partial agonists, demonstrating the compound's relevance in the development of novel agonists with potential therapeutic implications (Dounay et al., 2009).
Antibacterial Activity
The compound has also been studied for its antibacterial properties. A series of cycloalkylamino derivatives, including structures related to methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate, were synthesized and evaluated for their in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Synthesis of α-Aminophosphonates
Another application involves the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde, highlighting the compound's utility in the synthesis of valuable chemical intermediates (Reddy et al., 2014).
Development of Synthetic Antibacterials
Further research has been done in the synthesis of pyrimidine derivatives for potential use as antibacterial agents, showcasing the versatility of this compound in medicinal chemistry (Nishigaki et al., 1970).
Efficient and Rapid Synthesis Methodologies
The compound has been central to developing efficient and rapid synthesis methods for 2-amino-4-arylpyrimidine derivatives, which are crucial in various pharmaceutical applications (Matloobi et al., 2007).
Novel Synthesis of Pyridine Derivatives
Research into novel synthesis pathways utilizing this compound has led to the development of functionalized 4-aminopyridines, further expanding its applicability in chemical synthesis (Nishiwaki et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRJDSXUFMSTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674817 | |
Record name | Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-42-0 | |
Record name | Methyl 2-amino-4-cyclopropyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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